molecular formula C6H12O3 B13344869 1,3-Dioxolane-4-methanol, 2-ethyl- CAS No. 53951-44-3

1,3-Dioxolane-4-methanol, 2-ethyl-

Cat. No.: B13344869
CAS No.: 53951-44-3
M. Wt: 132.16 g/mol
InChI Key: KZODGPRCEZYZRW-UHFFFAOYSA-N
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Description

1,3-Dioxolane-4-methanol, 2-ethyl-: is an organic compound with the molecular formula C6H12O3. It is a member of the dioxolane family, which are cyclic acetals formed by the reaction of aldehydes or ketones with diols. This compound is known for its stability and versatility in various chemical reactions, making it valuable in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dioxolane-4-methanol, 2-ethyl- can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. Common catalysts include toluenesulfonic acid or Lewis acids like zirconium tetrachloride. The reaction typically involves refluxing the reactants in toluene, allowing continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods: Industrial production of 1,3-dioxolane-4-methanol, 2-ethyl- often involves the use of high-efficiency catalysts and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dioxolane-4-methanol, 2-ethyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminium hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminium hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted dioxolanes depending on the nucleophile used.

Scientific Research Applications

1,3-Dioxolane-4-methanol, 2-ethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-dioxolane-4-methanol, 2-ethyl- exerts its effects involves its ability to form stable cyclic structures. This stability allows it to act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations. The compound can be deprotected under acidic conditions, releasing the original carbonyl compound .

Comparison with Similar Compounds

Uniqueness: 1,3-Dioxolane-4-methanol, 2-ethyl- is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other dioxolanes and dioxanes. Its ability to form stable cyclic structures while being easily deprotected makes it particularly valuable in synthetic chemistry.

Properties

IUPAC Name

(2-ethyl-1,3-dioxolan-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-2-6-8-4-5(3-7)9-6/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZODGPRCEZYZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1OCC(O1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338082
Record name 1,3-Dioxolane-4-methanol, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53951-44-3
Record name 1,3-Dioxolane-4-methanol, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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